molecular formula C19H13N3O2 B12453748 5-{[(E)-naphthalen-2-ylmethylidene]amino}-2,3-dihydrophthalazine-1,4-dione

5-{[(E)-naphthalen-2-ylmethylidene]amino}-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B12453748
M. Wt: 315.3 g/mol
InChI Key: JDHMJHNKBYQQET-UHFFFAOYSA-N
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Description

5-{[(E)-naphthalen-2-ylmethylidene]amino}-2,3-dihydrophthalazine-1,4-dione is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-naphthalen-2-ylmethylidene]amino}-2,3-dihydrophthalazine-1,4-dione typically involves the condensation reaction between naphthalen-2-ylmethylidene and 2,3-dihydrophthalazine-1,4-dione. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving rigorous purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-{[(E)-naphthalen-2-ylmethylidene]amino}-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

5-{[(E)-naphthalen-2-ylmethylidene]amino}-2,3-dihydrophthalazine-1,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(E)-naphthalen-2-ylmethylidene]amino}-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can modulate cellular processes by binding to enzymes or receptors, thereby influencing biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Luminol: Known for its chemiluminescent properties, used in forensic science.

    5-Amino-2,3-dihydrophthalazine-1,4-dione: A precursor in the synthesis of various derivatives.

Uniqueness

5-{[(E)-naphthalen-2-ylmethylidene]amino}-2,3-dihydrophthalazine-1,4-dione stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research.

Properties

Molecular Formula

C19H13N3O2

Molecular Weight

315.3 g/mol

IUPAC Name

5-(naphthalen-2-ylmethylideneamino)-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C19H13N3O2/c23-18-15-6-3-7-16(17(15)19(24)22-21-18)20-11-12-8-9-13-4-1-2-5-14(13)10-12/h1-11H,(H,21,23)(H,22,24)

InChI Key

JDHMJHNKBYQQET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NC3=CC=CC4=C3C(=O)NNC4=O

Origin of Product

United States

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